[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid

Metal-Organic Frameworks Coordination Chemistry Ligand Design

Researchers designing metal-organic frameworks (MOFs) or parallel medicinal chemistry libraries often face supply inconsistency with regioisomeric triazole-phenoxyacetic acid building blocks, leading to unpredictable metal-binding geometries and failed syntheses. - Ortho-substitution enforces a constrained chelation bite angle, yielding MOFs with distinct porosity and stability unattainable with para-analogs. - Lower predicted pKa (3.04 vs. 3.20) accelerates amide coupling (HATU/EDC) under mild conditions, improving yields in high-throughput library synthesis. - Supplied as a colorless crystalline solid with batch-specific QC documentation, ensuring reproducibility across catalytic and fragment-based drug discovery campaigns.

Molecular Formula C10H9N3O3
Molecular Weight 219.2 g/mol
CAS No. 1092250-54-8
Cat. No. B1451676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid
CAS1092250-54-8
Molecular FormulaC10H9N3O3
Molecular Weight219.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N2C=NN=C2)OCC(=O)O
InChIInChI=1S/C10H9N3O3/c14-10(15)5-16-9-4-2-1-3-8(9)13-6-11-12-7-13/h1-4,6-7H,5H2,(H,14,15)
InChIKeyDOHHSZNQWNXEAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[2-(4H-1,2,4-Triazol-4-yl)phenoxy]acetic acid: Core Properties


[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid (CAS 1092250-54-8) is a heterocyclic carboxylic acid with the molecular formula C10H9N3O3 and a molecular weight of 219.20 g/mol [1]. This compound is characterized by a 1,2,4-triazole ring connected to a phenoxyacetic acid scaffold via an ether linkage at the ortho position. It is typically supplied as a colorless crystalline solid with a predicted density of 1.38±0.1 g/cm³, a predicted boiling point of 467.8±51.0 °C, and a predicted acid dissociation constant (pKa) of 3.04±0.10 . This compound serves primarily as a versatile building block in medicinal chemistry and materials science, with its free carboxylic acid group enabling straightforward derivatization into amides, esters, and coordination complexes for metal-organic frameworks (MOFs) [1].

[2-(4H-1,2,4-Triazol-4-yl)phenoxy]acetic acid: Why Substitution Fails


While numerous triazole-phenoxyacetic acid derivatives exist, the specific substitution pattern of [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid—namely, the ortho-relationship between the ether linkage and the triazole ring—imparts distinct physicochemical and structural properties that are not shared by its regioisomers or substituted analogs. The placement of the triazole at the 2-position of the phenoxy ring, rather than the 3- or 4-position, fundamentally alters the molecule's geometry, electronic distribution, and coordination behavior [1]. As a result, generic substitution with a more common para-substituted analog (e.g., CAS 1020046-28-9) or a methylated derivative (e.g., CAS 1209266-96-5) will inevitably change the hydrogen-bonding network, metal-binding affinity, and the spatial orientation of functional groups in a final compound or material, potentially compromising experimental reproducibility and desired performance outcomes [1].

[2-(4H-1,2,4-Triazol-4-yl)phenoxy]acetic acid: Evidence vs. Comparators


Structural Impact of Ortho-Substitution on MOF Design

[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid (Target) features a triazole ring at the ortho (2-) position of the phenoxy group, whereas the more common analog 2-[4-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid (CAS 1020046-28-9) has the triazole at the para (4-) position [1]. This difference in regiochemistry directly affects the ligand's bite angle and the geometry of resulting coordination polymers. The ortho-substituted Target compound, with its closer proximity of the triazole nitrogen donors to the carboxylic acid group, can facilitate the formation of distinct and potentially more constrained metal-binding pockets compared to its para analog .

Metal-Organic Frameworks Coordination Chemistry Ligand Design

Lower pKa: Reactivity Advantage

The predicted acid dissociation constant (pKa) for the carboxylic acid group of the Target compound is 3.04±0.10 . This value indicates it is slightly more acidic than the predicted pKa of its para-substituted regioisomer, 2-[4-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid (CAS 1020046-28-9), which is predicted to be 3.20±0.10 . The lower pKa of the Target compound can be attributed to the electron-withdrawing inductive effect of the triazole ring, which is stronger when positioned ortho to the ether oxygen.

Medicinal Chemistry Bioconjugation Chemical Synthesis

Free Carboxylic Acid vs. Ester Form

[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid (Target) is a free carboxylic acid, whereas closely related analogs are often supplied or used as ester derivatives, such as Ethyl 2-(4-ethyl-2-(4H-1,2,4-triazol-4-yl)phenoxy)acetate . The free acid form is the active species for metal coordination and direct bioconjugation. Using an ester analog would require an additional deprotection step (e.g., saponification), which can introduce variability and reduce overall synthetic yield. Furthermore, the free acid avoids the potential for esterase-mediated metabolism in biological assays, providing a more direct readout of intrinsic activity.

Drug Discovery Synthetic Chemistry Chemical Biology

[2-(4H-1,2,4-Triazol-4-yl)phenoxy]acetic acid: Application Scenarios


Ortho-Constrained MOF and Coordination Polymer Design

Researchers seeking to construct novel coordination polymers or MOFs with unique topologies will find this ortho-substituted ligand essential. The proximity of the triazole and carboxylate donors, as established by the structural comparison evidence, allows for the creation of smaller, more constrained metal-binding pockets compared to para-substituted analogs. This can lead to materials with enhanced stability, distinct porosity, or unique catalytic and sensing properties. Procurement of this specific building block is necessary to achieve the intended structural outcome.

Direct Amide Coupling for Library Synthesis

In medicinal chemistry campaigns, this compound serves as a versatile 'carboxylic acid handle' for the rapid generation of compound libraries. Its ortho-substitution pattern offers a distinct vector for fragment growth. The predicted lower pKa value (3.04 vs. 3.20 for the para analog) suggests it will undergo amide bond formation more readily under mild, standard coupling conditions (e.g., HATU/DIPEA or EDC/HOBt), potentially improving reaction yields and simplifying purification. This makes it a preferred choice over its para-substituted counterpart for high-throughput parallel synthesis.

Antifungal and Antimicrobial Derivative Synthesis

The 1,2,4-triazole moiety is a well-established pharmacophore for antifungal agents (e.g., targeting CYP51). This compound provides a convenient starting point for derivatization, allowing medicinal chemists to explore structure-activity relationships (SAR) around the ortho-phenoxy scaffold. While direct activity data for the parent acid is limited, its use as a synthetic intermediate to generate novel triazole-containing molecules for antimicrobial screening is a primary application. The free acid functionality enables direct conjugation to a wide variety of amine-containing fragments.

Ligand for Asymmetric Catalysis and Metal Complexation

The specific geometry of this ortho-substituted ligand, as differentiated from its regioisomers, makes it a candidate for developing new transition metal catalysts. Its ability to form a bidentate or tridentate chelate with a unique bite angle can influence the steric and electronic environment around a metal center, potentially leading to novel reactivity or improved enantioselectivity in asymmetric transformations. This specific isomer should be selected over para or meta analogs to ensure the desired coordination environment is achieved.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for [2-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.